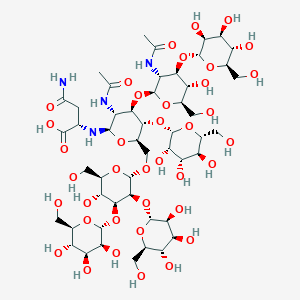

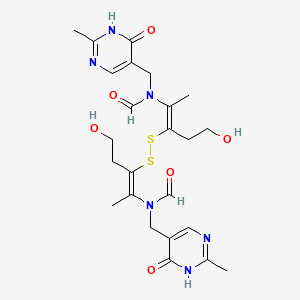

![molecular formula C21H25N3O6S B1229998 3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium CAS No. 343257-52-3](/img/structure/B1229998.png)

3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of phenoxazin-5-ium derivatives involves complex chemical processes. For example, the synthesis of texazone, a dark red crystalline metabolite produced by actinomycete, involves the oxidative dimerization of ethyl 3-amino-4-hydroxybenzoate with 2-(N-methylamino)phenol, followed by hydrolysis (Gerber et al., 1983). Such methodologies can offer insights into the synthesis of 3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium, highlighting the role of oxidative dimerization and hydrolysis in creating phenoxazin-5-ium derivatives.

Molecular Structure Analysis

The molecular structure of phenoxazin-5-ium derivatives is characterized by complex arrangements of atoms and bonds. Studies on related compounds, such as the crystal structure analysis of sulfamethazine proton-transfer compounds, provide insights into the hydrogen bonding and structural configurations of such molecules (Smith & Wermuth, 2013). Understanding these molecular structures is crucial for grasping the chemical behavior and reactivity of 3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium.

Chemical Reactions and Properties

Phenoxazin-5-ium compounds undergo various chemical reactions, demonstrating a range of properties. The study by Cook and Moffatt (1968) on carbodiimide-sulfoxide reactions, leading to the formation of stabilized sulfonium ylides, provides a glimpse into the types of reactions these compounds can undergo and the resultant properties (Cook & Moffatt, 1968). Such information is pivotal for understanding the chemical versatility and potential applications of phenoxazin-5-ium derivatives.

Physical Properties Analysis

The physical properties of phenoxazin-5-ium derivatives, such as solubility, melting points, and optical properties, are essential for their practical application. While specific data on 3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium are scarce, studies on related compounds, like the solubility and light-colored poly(amide-imide-imide)s based on tetraimide-dicarboxylic acid (Yang, Chen, & Wei, 2002), can provide valuable insights into these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and limitations of phenoxazin-5-ium derivatives. The synthesis and stability study of 3-triazeno derivatives of pyrazole-4-carboxylic acid and its derivatives by Shealy and O'dell (1971) illustrates the complex behavior of these compounds in various conditions, providing insights into their chemical stability and reactivity (Shealy & O'dell, 1971).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound is involved in the synthesis of a new class of ionic liquids through solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides and has been used as a precursor for beta-amino alcohols and other heterocyclic compounds. This process represents an environmentally friendly approach to synthesizing complex structures, indicating the compound's versatility in chemical synthesis (Fringuelli et al., 2004).

Fluorescent Labeling and Photophysical Studies

The compound has been utilized in the fluorescent labeling of α-amino acids. Its derivatives demonstrate strong fluorescence, making it valuable in biochemical applications like labeling and tracing. The shift in maximum emission wavelengths to higher values in its derivatives indicates its potential in creating functionalized probes for various scientific studies, including photophysical studies (Frade et al., 2007).

Biological Activity and Pharmacological Studies

Derivatives of phenoxazin-5-ium, closely related to the compound, have shown anti-tuberculosis and anti-inflammatory properties. This highlights its potential in medical and pharmaceutical research, emphasizing its role in creating compounds with significant biological activity (Pashkevich et al., 2004).

Chemical Sensing and Bio-Imaging

A phenoxazine-based derivative of this compound has been developed as a fluorescence chemosensor for the detection of Cd2+ and CN− ions, indicating its utility in environmental monitoring and chemical sensing. Additionally, its application in bio-imaging in live cells and zebrafish suggests its potential in biological and medical imaging technologies (Ravichandiran et al., 2020).

Propriétés

IUPAC Name |

3-[[7-[2-carboxyethyl(methyl)azaniumylidene]phenoxazin-3-yl]-ethylamino]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S/c1-3-24(10-4-12-31(27,28)29)16-6-8-18-20(14-16)30-19-13-15(5-7-17(19)22-18)23(2)11-9-21(25)26/h5-8,13-14H,3-4,9-12H2,1-2H3,(H-,25,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTKCVWZEGPPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCS(=O)(=O)[O-])C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)CCC(=O)O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402637 | |

| Record name | 3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium | |

CAS RN |

343257-52-3 | |

| Record name | Phenoxazin-5-ium, 3-[(2-carboxyethyl)methylamino]-7-[ethyl(3-sulfopropyl)amino]-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343257-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1229915.png)

![N-ethyl-N-(2-ethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1229916.png)

![N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1229917.png)

![4-(dimethylsulfamoyl)benzoic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1229921.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229923.png)

![But-2-enedioic acid;[4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B1229931.png)